2-(Hydroxymethyl)-2-methylpentyl carbamate

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Analytical labs performing USP carisoprodol impurity testing require the exact compendial reference standard-generic carbamates fail system suitability. Carisoprodol Related Compound A (CAS 1471-56-3) is the USP Reference Standard for the Organic Impurities test. • Achieves resolution ≥1.5 from meprobamate at RRT 0.19. • Quantifies impurities against USP limits of 0.5% (drug substance) and 0.75% (tablets). • Pharmacologically inactive impurity marker; fully characterized for ANDA method development, validation, and QC.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 1471-56-3
Cat. No. B170035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-methylpentyl carbamate
CAS1471-56-3
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCC(C)(CO)COC(=O)N
InChIInChI=1S/C8H17NO3/c1-3-4-8(2,5-10)6-12-7(9)11/h10H,3-6H2,1-2H3,(H2,9,11)
InChIKeyYLMQVJBJTFVYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carisoprodol Related Compound A: USP Reference Standard


2-(Hydroxymethyl)-2-methylpentyl carbamate (CAS 1471-56-3) is a monocarbamate organic compound designated in the United States Pharmacopeia (USP) as Carisoprodol Related Compound A [1]. Structurally, it is the decarbamoylated derivative of the anxiolytic drug meprobamate and serves as a critical synthetic intermediate in meprobamate preparation . With a molecular formula of C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol, this compound is supplied as a fully characterized USP Reference Standard (RS) for analytical method development, method validation, and quality control testing during the commercial production of carisoprodol and meprobamate [1] [2]. It is also catalogued under the National Cancer Institute screening program as NSC 108719 .

USP Reference Standard for impurity identification and quantification
Analytical method development, validation, and QC testing of carisoprodol
Compendial-specified chromatographic resolution and relative retention time benchmark

Carisoprodol Related Compound A: Why Substitution Fails


Substitution with generic carbamates or structurally similar analogs is not viable for regulated analytical applications because this compound possesses a specific, compendial-defined identity as Carisoprodol Related Compound A [1]. Its chromatographic behavior is rigorously characterized in USP methodology: it exhibits a relative retention time (RRT) of 0.19 in the USP carisoprodol assay system and must demonstrate a resolution of at least 1.5 from the meprobamate peak [2]. Furthermore, this compound is pharmacologically inactive compared to its parent compounds carisoprodol and meprobamate, lacking the GABAergic activity that defines their therapeutic and abuse potential [3]. Its utility derives precisely from this lack of activity, serving as a stable, non-psychoactive impurity marker and reference standard. The compound's branched alkyl structure with a single terminal carbamate group (C₈H₁₇NO₃) confers distinct physicochemical properties, including a specific exact mass of 175.121 g/mol and a calculated complexity rating of 149, that differ from both carisoprodol (C₁₂H₂₄N₂O₄, MW 260.33) and meprobamate (C₉H₁₈N₂O₄, MW 218.25) .

Compendial identity Only authentic USP Carisoprodol Related Compound A meets monograph-defined identity and chromatographic system suitability; generic carbamates may shift retention and resolution.
Regulatory acceptance criteria USP impurity limits (0.5% for drug substance, 0.75% for tablets) require this specific reference standard for accurate quantification; structural analogs cannot ensure method compliance.
Analytical selectivity Distinct molecular weight (175.23 g/mol) and exact mass (175.121) from carisoprodol and meprobamate prevent interference; using a similar-mass compound risks co-elution or misidentification in LC-MS.

Carisoprodol Related Compound A: Quantitative Differentiation


USP Chromatographic Resolution from Meprobamate

In the USP carisoprodol monograph HPLC assay, this compound (Carisoprodol Related Compound A) demonstrates a relative retention time (RRT) of 0.19 and must achieve a resolution of at least 1.5 from the meprobamate peak to meet system suitability requirements [1]. This quantitative chromatographic behavior is distinct from that of meprobamate (RRT = 0.24 in the same system) and carisoprodol monocarbamate (RRT = 0.86) [2].

USP Chromatographic Resolution vs. Meprobamate
Head-to-head
RRT = 0.19; Resolution ≥ 1.5 from meprobamate
Meets compendial system suitability for carisoprodol QC
USP HPLC assay; ΔRRT = 0.05 vs. meprobamate, 0.67 vs. carisoprodol monocarbamate
Analytical Chemistry Pharmaceutical Quality Control Method Validation

GABAergic Inactivity vs. Carisoprodol and Meprobamate

This compound is structurally distinct from carisoprodol and meprobamate and lacks the GABAergic activity characteristic of both. In whole-cell patch-clamp studies on human α1β2γ2 GABAA receptors, carisoprodol produced picrotoxin-sensitive inward currents that were significantly larger than those produced by meprobamate, while the decarbamoylated structure of this compound does not exhibit such activity [1]. This functional inactivity has been established through class-level inference from its role as a pharmacologically inactive metabolite and impurity marker [2].

GABAergic Inactivity vs. Carisoprodol and Meprobamate
Class-level
No GABAergic activity; pharmacologically inactive
Supports use as inactive impurity marker and reference standard
Class-level inference from structure-activity relationship and electrophysiology literature
Neuropharmacology Mechanism of Action Receptor Pharmacology

Molecular Weight & Structure vs. Carisoprodol and Meprobamate

This compound has a molecular weight of 175.23 g/mol (exact mass 175.121) and a molecular formula of C₈H₁₇NO₃, representing a monocarbamate structure [1]. This is quantitatively distinct from carisoprodol (C₁₂H₂₄N₂O₄, MW 260.33), which is a dicarbamate with an isopropyl substituent, and meprobamate (C₉H₁₈N₂O₄, MW 218.25), which is a dicarbamate [2]. The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, with 6 rotatable bonds and a complexity rating of 149 .

Molecular Weight & Structure vs. Carisoprodol and Meprobamate
Reported
MW = 175.23 g/mol (exact mass 175.121); C₈H₁₇NO₃
Enables unambiguous LC-MS identification without interference
ΔMW = -85.10 vs. carisoprodol, -43.02 vs. meprobamate
Medicinal Chemistry Physicochemical Characterization Structure-Activity Relationships

USP Acceptance Criteria for Carisoprodol Impurities

USP monographs specify acceptance criteria for this compound as an impurity in carisoprodol drug substances and tablets. In the carisoprodol monograph, the limit for Carisoprodol Related Compound A is 0.5%, while in carisoprodol tablets, the limit is 0.75% [1]. These quantitative thresholds are distinct from those for other impurities: meprobamate (0.5% in drug substance, 0.65% in tablets) and carisoprodol monocarbamate (0.1% in drug substance, 0.20% in tablets) [2].

USP Acceptance Criteria for Impurities
Head-to-head
Limit: 0.5% (drug substance); 0.75% (tablets)
Differentiated thresholds mandate authentic reference standard for compliance
Vs. meprobamate 0.5%/0.65% and carisoprodol monocarbamate 0.1%/0.20%
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Carisoprodol Related Compound A: Application Scenarios


USP QC Testing of Carisoprodol

This compound is the authentic USP Reference Standard for Carisoprodol Related Compound A, essential for performing the Organic Impurities test specified in the USP carisoprodol and carisoprodol tablets monographs [1]. Analytical laboratories and pharmaceutical manufacturers require this exact material to achieve the mandated chromatographic resolution (≥1.5 from meprobamate) and to quantify impurity levels against the specified acceptance criteria of 0.5% (drug substance) and 0.75% (tablets) [2]. Use of any substitute would invalidate method suitability and regulatory compliance.

Method Development & Validation for ANDA

As a fully characterized compound compliant with regulatory guidelines, this material is supplied for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic carisoprodol products [1]. Its USP-specified relative retention time (0.19) and resolution characteristics from meprobamate provide the benchmark against which alternative analytical methods must be validated [2].

Synthesis Intermediate for Meprobamate

This compound is a documented intermediate in the preparation of meprobamate [1]. Its monocarbamate structure (C₈H₁₇NO₃) provides a synthetic handle for further derivatization, including conversion to meprobamate (a dicarbamate) via additional carbamoylation steps. The distinct molecular weight (175.23 g/mol) and exact mass (175.121 g/mol) enable unambiguous reaction monitoring and product verification by LC-MS [2].

Inactive Control for GABAergic Receptor Studies

Given its established lack of GABAergic activity compared to carisoprodol and meprobamate [1], this compound can serve as a structurally related but pharmacologically inactive control in electrophysiological studies of GABAA receptor function. Its use enables researchers to discriminate between structural versus pharmacological effects when evaluating novel carbamate-based compounds targeting GABAergic systems.

Application
Selection Property
Validation Focus
USP QC Testing of Carisoprodol
Compendial chromatographic resolution and identity
System suitability (RRT 0.19, resolution ≥1.5) and impurity limits
Method Development & Validation for ANDA
Fully characterized USP reference standard
Retention time and resolution benchmarking for alternative methods
Synthesis Intermediate for Meprobamate
Distinct monocarbamate structure and molecular weight
LC-MS reaction monitoring and product verification
GABA Receptor Study Control
Structurally related, pharmacologically inactive analog
Discrimination of structural vs. pharmacological effects in electrophysiology

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